![molecular formula C18H19BrN2O4S B2967312 2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 921903-27-7](/img/structure/B2967312.png)
2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
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Description
2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19BrN2O4S and its molecular weight is 439.32. The purity is usually 95%.
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Biological Activity
Chemical Structure and Properties
The compound 2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is characterized by a complex molecular structure that includes a bromine atom, a sulfonamide group, and a tetrahydrobenzo[b][1,4]oxazepin ring. Its molecular formula is C23H30BrN2O3S and it has a molecular weight of approximately 481.4 g/mol .
Biological Activity
The biological activity of this compound is primarily attributed to its structural features which suggest potential pharmacological effects. Preliminary studies indicate that it may exhibit significant biological activities such as:
- Antimicrobial Activity : The sulfonamide moiety is known for its antibacterial properties. Compounds with similar structures have shown efficacy against various bacterial strains.
- Anticancer Potential : The presence of the tetrahydrobenzo[b][1,4]oxazepin ring may confer anticancer properties, as similar compounds have been investigated for their ability to inhibit tumor growth.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties due to its ability to modulate immune responses.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the bromine atom enhances the reactivity of the compound with biological targets. The sulfonamide group may interfere with bacterial folate synthesis pathways, while the oxazepin ring could interact with cellular receptors involved in cancer proliferation and inflammation .
Comparative Analysis
To better understand the uniqueness of this compound in relation to other similar compounds, a comparison table is provided below:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-bromobenzamide | Simple benzamide structure | Lacks complex ring systems |
N,N-dimethylbenzamide | Contains dimethylamino group | Less complex than target compound |
Indole derivatives | Indole ring system | Different biological activity profile |
This table illustrates that while other compounds share some structural similarities with this compound, its intricate structure combining multiple functional groups may confer distinct reactivity and biological properties .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of compounds related to this compound:
- Antimicrobial Studies : Research has shown that sulfonamide derivatives exhibit potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism involves inhibition of dihydropteroate synthase .
- Anticancer Research : A study investigating the effects of oxazepin derivatives on cancer cell lines demonstrated that certain modifications led to increased apoptosis in malignant cells. This suggests potential for development as anticancer agents .
- Inflammation Models : In vivo studies using models of inflammation have indicated that compounds with similar structures can significantly reduce markers of inflammation such as TNF-alpha and IL-6 .
Properties
IUPAC Name |
2-bromo-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4S/c1-18(2)11-25-15-10-12(8-9-14(15)21(3)17(18)22)20-26(23,24)16-7-5-4-6-13(16)19/h4-10,20H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUURCJYUPYQASA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Br)N(C1=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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